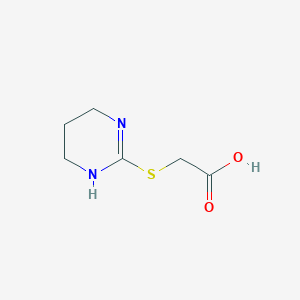

(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid

Description

Properties

IUPAC Name |

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCOYRFPEJPYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389692 | |

| Record name | BAS 02064024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575497-40-4 | |

| Record name | BAS 02064024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Stepwise Alkylation

- The tetrahydropyrimidine thiol or mercapto intermediate is reacted with α-haloacetic acid or its esters (e.g., chloroacetic acid, ethyl chloroacetate).

- The reaction is typically carried out in ethanol with sodium acetate or sodium ethoxide as base.

- Refluxing for 1–2 hours leads to substitution of the halogen by the thiol group, forming the sulfanyl-acetic acid linkage.

Method B: One-Pot Reflux

- A mixture of mercaptopyrimidine, sodium ethoxide, and α-haloacetic acid derivatives is refluxed directly.

- This method simplifies the process by combining the nucleophilic substitution and ring formation steps.

- The product is isolated by filtration and recrystallization.

- Yields for these substitution reactions are generally high, often exceeding 80%.

- Purification is achieved by recrystallization from ethanol or other suitable solvents.

- Characterization includes melting point determination, IR spectroscopy (noting characteristic NH, C=O, and C≡N bands), and elemental analysis confirming purity.

Representative Data Table of Preparation Yields and Conditions

| Step | Reactants / Conditions | Product | Yield (%) | Purification | Key Characterization |

|---|---|---|---|---|---|

| 1 | Urea/Thiourea + β-dicarbonyl + Aldehyde, reflux in ethanol, granite/quartz catalyst | 3,4-Dihydropyrimidin-2(1H)-one/thione derivatives | 56–71 | Recrystallization | IR (NH, C=O), NMR, elemental analysis |

| 2 | Mercaptopyrimidine + α-haloacetic acid (e.g., chloroacetic acid), sodium acetate/base, reflux | This compound or esters | 80–85 | Recrystallization | IR (NH, C=O), melting point, elemental analysis |

| 3 | One-pot: mercaptopyrimidine + sodium ethoxide + α-haloacetic acid, reflux | Target compound | ~83 | Recrystallization | IR, NMR, elemental analysis |

Detailed Research Findings

- The use of thiourea in the initial ring formation step is critical for introducing the sulfur atom at the 2-position of the pyrimidine ring, which later facilitates the sulfanyl linkage.

- The substitution reaction with α-haloacetic acid derivatives proceeds efficiently under mild reflux conditions, with sodium ethoxide or sodium acetate serving as bases to deprotonate the thiol and promote nucleophilic attack.

- Spectroscopic data confirm the structure: IR bands at ~3280 cm⁻¹ (NH stretch), ~1660 cm⁻¹ (C=O stretch), and ~2215 cm⁻¹ (C≡N stretch in related compounds) are diagnostic.

- Elemental analysis consistently matches calculated values, confirming the high purity of the synthesized compounds.

- Alternative catalysts and solvent-free conditions have been explored to improve environmental sustainability and reaction efficiency, with promising results.

Scientific Research Applications

Structure

The compound features a tetrahydropyrimidine ring with a sulfanyl group attached to acetic acid. This structure is crucial for its reactivity and interaction with biological systems.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. In vitro studies showed that it can reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Research

Proteomics Research

This compound is utilized as a specialty reagent in proteomics research. Its ability to modify proteins through sulfhydryl interactions makes it valuable for studying protein structure and function .

Enzyme Inhibition Studies

this compound has been explored for its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Cosmetic Formulations

The compound's properties have been investigated for use in cosmetic formulations due to its potential skin benefits. It has been noted for its moisturizing and anti-inflammatory effects, making it suitable for inclusion in topical skin care products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent.

Case Study 2: Neuroprotection

In an experimental model of oxidative stress-induced neuronal damage, the administration of this compound resulted in a marked decrease in cell death compared to control groups. This suggests that the compound may offer protective benefits against neurodegeneration.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Table 2: Neuroprotective Effects on Neuronal Cells

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 30 | - |

| Compound Treatment | 70 | 40 |

Mechanism of Action

The mechanism of action of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparison

The following table summarizes key structural and functional differences between (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid and its analogues:

Key Differences and Implications

Substituent Effects on Reactivity and Solubility

- The sulfanylacetic acid group in the target compound confers higher polarity compared to 5,6-diaminopyrimidine-2,4-dithiol, which contains thiol (-SH) groups. Thiols are prone to oxidation, forming disulfide bonds, whereas the sulfanyl (-S-) linkage in the target compound offers greater stability .

- 1,4,5,6-Tetrahydro-6-oxonicotinic acid lacks sulfur but features an oxo group, increasing acidity (pKa ~3.5) compared to the target compound (pKa ~4.2 for the carboxylic acid). This difference may influence ionizability and membrane permeability .

Pharmacological Activity

- The acetamide derivative (e.g., 2-[(5-benzyl-4,6-dioxo-tetrahydropyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide) exhibits a larger molecular weight and extended aromaticity, likely enhancing affinity for ATP-binding pockets in kinases .

- N-[1-(1,4,5,6-Tetrahydropyrimidin-2-yl)cyclobutyl]... incorporates a cyclobutyl group, increasing lipophilicity (logP ~1.8 vs. ~0.5 for the target compound). This modification could improve blood-brain barrier penetration, relevant to neuropharmacology .

Metabolic Pathways

- 1,4,5,6-Tetrahydro-6-oxonicotinic acid is a documented intermediate in microbial nicotinic acid metabolism, requiring vitamin B₁₂-dependent mutases for conversion to propionate and acetate .

Biological Activity

(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid (CAS No. 575497-40-4) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with a sulfanyl group and an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 174.22 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways. In vitro studies revealed that it inhibited cell proliferation and promoted cell cycle arrest in cancer cells . This suggests that this compound could serve as a potential lead compound for anticancer drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and leading to biological effects. Additionally, the acetic acid moiety may participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In a cell culture study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values ranging from 25 to 50 µM over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

- Mechanistic Insights : Further investigation into the mechanism revealed that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to apoptosis .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Unique sulfanyl-acetic structure |

| (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-propylamine | Similar | Limited antimicrobial | Lacks acetic acid moiety |

| (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-methylamine | Similar | Moderate activity | Less potent than acetic derivative |

Chemical Reactions Analysis

S-Alkylation Reactions

The sulfanyl (-S-) group undergoes nucleophilic substitution with alkyl halides or α-haloesters. This reaction is critical for constructing complex heterocycles:

-

Example : Reaction with ethyl chloroacetate produces ethyl [(1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetate derivatives .

-

Conditions : Heating at 80–100°C in ethanol or THF with a base (e.g., K₂CO₃) .

Table 1: S-Alkylation Reaction Outcomes

Nucleophilic Substitution at the Pyrimidine Ring

The tetrahydropyrimidine ring participates in electrophilic aromatic substitution (EAS) due to electron-rich nitrogen atoms:

-

Nitration/Sulfonation : Occurs at the 5-position of the ring under acidic conditions .

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, enhancing stability for further functionalization .

Key Observation : Steric hindrance from the sulfanyl-acetic acid group directs substitution to specific ring positions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

With Sodium Hypochlorite : Forms thiadiazolo[4,5-a]pyrimidines via intramolecular dehydration of intermediate sulphenamides .

-

With Diethyl Acetylenedicarboxylate : Undergoes [4+2] cycloaddition to yield pyrimido[2,1-b]thiazine derivatives.

Mechanistic Insight : Cyclization often requires catalytic bases (e.g., NaOH) and polar aprotic solvents like DMF .

pH-Dependent Reactivity

The sulfanyl-acetic acid moiety exhibits distinct behavior under varying pH:

-

Acidic Conditions : Protonation of the thiol group reduces nucleophilicity, favoring ring modifications.

-

Basic Conditions : Deprotonation enhances S-alkylation efficiency and facilitates cyclization .

Stability Note : Prolonged exposure to pH < 3 leads to decomposition of the tetrahydropyrimidine ring.

Spectroscopic Characterization

Critical data for reaction validation:

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid?

Methodological Answer:

A reflux-based approach is commonly employed. For example, a mixture of 1,4,5,6-tetrahydropyrimidine-2-thiol (or a derivative) and chloroacetic acid can be heated with anhydrous sodium acetate and glacial acetic acid under reflux for 2–3 hours . Post-reaction, the product is isolated by precipitation in water and purified via recrystallization using an acetic acid/water (1:1) system. Key parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio of thiol to chloroacetic acid) and temperature control (100–110°C).

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, a study resolved the structure with a low R factor (0.032) and wR factor (0.086) at 153 K, confirming bond angles and torsion angles . Complementary techniques include:

- NMR : and NMR to verify sulfanyl (-S-) and acetic acid (-CHCOOH) moieties.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H] for CHNOS: 185.0384).

Advanced: How can synthetic yield be optimized for large-scale production?

Methodological Answer:

Optimization requires systematic variation of:

- Catalysts : Sodium acetate acts as a base to deprotonate the thiol group, enhancing nucleophilic attack on chloroacetic acid .

- Solvent Systems : Glacial acetic acid improves solubility, while acetic anhydride may aid in acetylation side-reaction suppression.

- Reaction Time : Extended reflux (up to 4 hours) may improve conversion but risks decomposition.

- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) enhances purity.

Table 1: Example Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Maximizes kinetics |

| Molar Ratio | 1:1.5 (Thiol:Acid) | Reduces byproducts |

| Reaction Time | 2–3 hours | Balances conversion/degradation |

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., NMR-shifted proton environments vs. X-ray bond lengths) may arise from dynamic effects (e.g., tautomerism in solution). To address this:

- Perform variable-temperature NMR to detect conformational changes.

- Compare computational models (DFT) with SC-XRD data to identify equilibrium geometries .

- Use solid-state NMR to bridge solution- and solid-phase data.

Basic: What are the recommended handling and storage protocols?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers due to sensitivity to oxidation and photodegradation .

- Handling : Use inert atmospheres (N/Ar) during synthesis to prevent disulfide formation. Safety protocols (gloves, goggles) are critical, as analogous tetrahydropyrimidine derivatives may cause respiratory irritation .

Advanced: How can computational modeling aid in understanding reactivity?

Methodological Answer:

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* level) can predict:

- Electrophilic Sites : Sulfanyl group (-S-) acts as a nucleophile, with computed Fukui indices highlighting reactivity at the sulfur atom.

- Tautomeric Preferences : Stability of thiol vs. thione forms in solvent environments .

- Interaction Energies : Binding affinities for metal ions (e.g., Zn) relevant to biological assays.

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies) with positive controls (e.g., known pyrimidine-based inhibitors) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), referencing structurally similar tetrahydropyrimidine derivatives .

- Antioxidant Potential : Measure radical scavenging (DPPH assay) with IC calculations.

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 50:50 gradient) at 1 mL/min .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) and visualization under UV (254 nm) or ninhydrin staining.

Advanced: How to investigate degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by LC-MS to identify breakdown products.

- Metabolite Profiling : Use liver microsome assays (e.g., human S9 fraction) to detect phase I/II metabolites .

Basic: What spectroscopic databases or tools are recommended for characterization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.